5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole
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Overview
Description
5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a chloro-methylphenoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-methylphenol with a suitable triazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed
Reduction: Formation of 5-(4-Chloro-3-methylphenoxy)-1-methyl-3-amino-1,2,4-triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Hydrolysis: Formation of corresponding phenolic and triazole fragments.
Scientific Research Applications
5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The triazole ring can bind to enzyme active sites, inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-3-methylphenoxy)-2(3H)-pyrimidinone: Similar structure but with a pyrimidinone ring instead of a triazole ring.
4-(4-Chloro-3-methylphenoxy)phenol: Lacks the triazole ring and nitro group, making it less reactive.
2-(4-Chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides: Contains a hydrazide group and different aromatic substitutions.
Uniqueness
5-(4-Chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-chloro-3-methylphenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c1-6-5-7(3-4-8(6)11)18-10-12-9(15(16)17)13-14(10)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWCMURDGGVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NN2C)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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